molecular formula C24H38O4 B1449464 Diisooctyl phthalate-d4 CAS No. 2209087-06-7

Diisooctyl phthalate-d4

Cat. No. B1449464
M. Wt: 394.6 g/mol
InChI Key: IJFPVINAQGWBRJ-MIQLSMKXSA-N
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Description

Diisooctyl phthalate-d4 is a stable isotope of Diisooctyl phthalate . It is an oily, colorless liquid with a slight ester odor . It is denser than water and insoluble in water .

Scientific Research Applications

Environmental Monitoring and Degradation

Diisooctyl phthalate (DIOP) and related phthalates, primarily used as plasticizers, are often detected in various environmental matrices. Studies have explored their degradation and environmental impact. For instance, the electro-Fenton process with a sacrificial anode has shown promise in degrading diisobutyl phthalate (DiBP) in water, achieving a degradation rate of 93.07% under optimal conditions (Yang et al., 2020). Additionally, species sensitivity distribution models have been used to assess the ecological risk of DiBP in surface water, revealing medium risk in certain river and lake samples (Huan-yu et al., 2022).

Industrial and Consumer Products

Phthalates like DIOP are extensively used in industrial products and household supplies. Their presence and potential health impacts in various products have been investigated. For example, analysis of phthalates in Canadian indoor dust collected using household vacuum techniques found diisobutyl phthalate (DIBP) in 98.4% of samples, indicating widespread use and environmental presence (Kubwabo et al., 2013). Another study focusing on phthalates in food products and packaging materials on the Belgian market found DiBP among the detected compounds, highlighting its prevalence in consumer goods (Fierens et al., 2012).

Health Impact Studies

Synthesis and Manufacturing

The synthesis process of phthalates like DIOP has also been a subject of research. A study demonstrated the synthesis of diisooctyl(o-)phthalate using sodium bisulfate monohydrate catalyst under focused microwave irradiation, achieving a high conversion rate of phthalic anhydride (Jin-sheng, 2005).

properties

IUPAC Name

bis(6-methylheptyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-19(2)13-7-5-11-17-27-23(25)21-15-9-10-16-22(21)24(26)28-18-12-6-8-14-20(3)4/h9-10,15-16,19-20H,5-8,11-14,17-18H2,1-4H3/i9D,10D,15D,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFPVINAQGWBRJ-MIQLSMKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCC(C)C)C(=O)OCCCCCC(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501334435
Record name Bis(6-methylheptyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisooctyl phthalate-d4

CAS RN

2209087-06-7
Record name Bis(6-methylheptyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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